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molecular formula C15H15N3O B1676937 Nanterinone CAS No. 102791-47-9

Nanterinone

Cat. No. B1676937
M. Wt: 253.30 g/mol
InChI Key: NMNXBEXPAHSXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04728653

Procedure details

A stirred solution of 8-methyl-6-(2,4-dimethylimidazol-1-yl)-2-(1H)-quinolone (365.7 g) in methanol (914 cm3) at 60° was treated with methanesulphonic acid (141.9 g) over 5 minutes. Ethyl acetate (3.4 l) was added and the solution was allowed to cool to room temperature for 1 hour followed by cooling in an ice bath for 2 hours. The solid was filtered off, washed with ethyl acetate (450 cm3) and dried in vacuo at 50° to afford the title compound, m.p. 282°-284°.
Quantity
365.7 g
Type
reactant
Reaction Step One
Quantity
141.9 g
Type
reactant
Reaction Step One
Quantity
914 mL
Type
solvent
Reaction Step One
Quantity
3.4 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N:13]2[CH:17]=[C:16]([CH3:18])[N:15]=[C:14]2[CH3:19])[CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH:8]=[CH:7]2.[CH3:20][S:21]([OH:24])(=[O:23])=[O:22].C(OCC)(=O)C>CO>[CH3:20][S:21]([OH:24])(=[O:23])=[O:22].[CH3:1][C:2]1[CH:3]=[C:4]([N:13]2[CH:17]=[C:16]([CH3:18])[N:15]=[C:14]2[CH3:19])[CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH:8]=[CH:7]2 |f:4.5|

Inputs

Step One
Name
Quantity
365.7 g
Type
reactant
Smiles
CC=1C=C(C=C2C=CC(NC12)=O)N1C(=NC(=C1)C)C
Name
Quantity
141.9 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
914 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.4 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice bath for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate (450 cm3)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50°

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)O.CC=1C=C(C=C2C=CC(NC12)=O)N1C(=NC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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